molecular formula C12H18N2O B7940572 (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine

Cat. No.: B7940572
M. Wt: 206.28 g/mol
InChI Key: KCHQUOBSCFVPRB-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine is an organic compound with the molecular formula C13H20N2O. It is characterized by the presence of a cyclobutylmethyl group and a 2-methoxypyridin-4-ylmethyl group attached to an amine.

Properties

IUPAC Name

1-cyclobutyl-N-[(2-methoxypyridin-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-7-11(5-6-14-12)9-13-8-10-3-2-4-10/h5-7,10,13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHQUOBSCFVPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CNCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine typically involves the reaction of cyclobutylmethylamine with 2-methoxypyridine-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the construction of heterocyclic compounds and other functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    (Cyclobutylmethyl)[(2-hydroxypyridin-4-yl)methyl]amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (Cyclobutylmethyl)[(2-chloropyridin-4-yl)methyl]amine: Similar structure but with a chlorine atom instead of a methoxy group.

    (Cyclobutylmethyl)[(2-aminopyridin-4-yl)methyl]amine: Similar structure but with an amino group instead of a methoxy group.

Uniqueness: (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .

Biological Activity

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented structurally as follows:

 Cyclobutylmethyl 2 methoxypyridin 4 yl methyl amine\text{ Cyclobutylmethyl 2 methoxypyridin 4 yl methyl amine}

The biological activity of this compound primarily involves its interaction with specific biological targets. Research suggests that it may act as a modulator of enzyme activity, particularly in relation to methyltransferases such as METTL3, which is involved in RNA modifications and has implications in various diseases including cancer .

Pharmacological Properties

  • Inhibition of METTL3 : Studies indicate that this compound can inhibit the activity of METTL3, leading to altered RNA methylation patterns that may affect gene expression and cellular processes .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways .
  • Anticancer Activity : The compound has shown promise in preclinical models for reducing tumor growth and proliferation in various cancer cell lines, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
METTL3 InhibitionReduced RNA methylation
NeuroprotectionDecreased neuroinflammation
Anticancer PropertiesInhibited growth in cancer cell lines

Case Studies

  • Study on METTL3 Inhibition :
    • Objective : To evaluate the effects of this compound on METTL3 activity.
    • Methodology : Cell lines with overexpressed METTL3 were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell proliferation was observed, alongside decreased levels of m6A methylation on target RNAs, suggesting effective inhibition of METTL3 .
  • Neuroprotective Study :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Methodology : Neuronal cell cultures were exposed to oxidative stressors and treated with the compound.
    • Results : The treatment resulted in reduced apoptosis and enhanced cell survival compared to untreated controls .

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